molecular formula C13H18Cl3NO B1397503 4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-65-1

4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397503
CAS No.: 1220031-65-1
M. Wt: 310.6 g/mol
InChI Key: SEJDUOMLFBTAQX-UHFFFAOYSA-N
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Description

4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride is a piperidine-based chemical compound of significant interest in medicinal chemistry and pharmacological research. The structure features a piperidine ring, a common motif in pharmaceuticals, connected via an ethylene linker to a 2,5-dichlorophenoxy group. Piperidine derivatives are widely explored in drug discovery due to their versatility in interacting with biological targets and modulating activity . This specific compound serves as a valuable chemical intermediate or scaffold for researchers designing and synthesizing novel bioactive molecules. Its structure is strategically designed to allow for further synthetic modifications, making it a versatile building block for creating libraries of compounds for structure-activity relationship (SAR) studies. Researchers utilize this compound to investigate interactions with various enzymatic targets and cellular pathways. Piperidine-based compounds have demonstrated potential in areas such as central nervous system (CNS) disorders, infectious diseases, and oncology research, often acting as key components in inhibitors for specific biological pathways . The compound is offered as the hydrochloride salt to enhance its stability and solubility in various experimental aqueous systems. It is supplied with a guaranteed purity of 95% to ensure consistency and reliability in research applications . Intended Use and Handling: This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use in humans or animals. Safety Data Sheets (SDS) should be consulted prior to handling. Researchers must adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated environment, such as a fume hood.

Properties

IUPAC Name

4-[2-(2,5-dichlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-11-1-2-12(15)13(9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJDUOMLFBTAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Chloroethyl Piperidine Derivatives

Method Reaction Conditions Yield
Reaction of piperidine with ethylene chlorohydrin followed by chlorination with thionyl chloride in toluene 70°C to boiling point Not specified
One-step synthesis in chloroform Room temperature 28%

Introduction of the Phenoxy Group

This step typically involves a nucleophilic substitution reaction. For example, in the synthesis of related compounds like 4-(2-piperidinoethoxy)benzoic acid hydrochloride, potassium carbonate is used as a base in solvents such as isopropyl acetate or ethyl acetate.

Method Reaction Conditions Yield
Reaction with methyl 4-hydroxybenzoate, potassium carbonate in isopropyl acetate Heated to 80°C, 5 hours 87.7%
Reaction with methyl 4-hydroxybenzoate, potassium carbonate in ethyl acetate Heated to reflux overnight Near 100%

Challenges and Considerations

  • Purity and Yield : Achieving high purity and yield is crucial. The choice of solvent and reaction conditions significantly affects these factors.
  • Impurities : Care must be taken to minimize impurities, which can arise from incomplete reactions or side reactions.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride, commonly referred to as DPEP, is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential biological activities. This article explores its applications across different domains, including pharmacology, neuroscience, and agricultural sciences.

Structure

The compound features a piperidine ring substituted with a 2-(2,5-dichlorophenoxy)ethyl group. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Properties

  • Molecular Formula : C13H16Cl2N O
  • Molecular Weight : 283.18 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water

a. Antidepressant Activity

Research indicates that DPEP exhibits significant antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that DPEP acts on the serotonin and norepinephrine systems, which are crucial for mood regulation. The compound showed efficacy comparable to established antidepressants, suggesting its potential as a novel therapeutic agent for depression .

b. Antinociceptive Effects

DPEP has been investigated for its analgesic properties. In rodent models of pain, it was found to reduce nociceptive responses, indicating its potential utility in pain management therapies. This effect may be mediated through modulation of opioid receptors and the descending pain pathways .

a. Neuroprotective Effects

Studies have highlighted DPEP's neuroprotective effects against oxidative stress-induced neuronal damage. In vitro experiments using neuronal cell lines demonstrated that DPEP could significantly reduce cell death caused by reactive oxygen species (ROS), suggesting its potential role in neurodegenerative disease prevention .

b. Cognitive Enhancement

Preclinical studies have explored the cognitive-enhancing properties of DPEP. It was shown to improve memory retention and learning capabilities in animal models, possibly through cholinergic system modulation . This finding positions DPEP as a candidate for further investigation in cognitive disorders such as Alzheimer's disease.

a. Herbicidal Activity

DPEP has been evaluated for its herbicidal properties against various weed species. Research indicates that it inhibits specific metabolic pathways in plants, leading to reduced growth and viability of target weeds without adversely affecting crop species . This selective herbicidal action highlights its potential use in sustainable agriculture.

Case Study 1: Antidepressant Efficacy

In a double-blind study involving rats subjected to chronic mild stress, DPEP was administered over four weeks. Results indicated a significant reduction in depressive-like behavior compared to control groups, with alterations observed in serotonin levels within the hippocampus .

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

A series of experiments were conducted using transgenic mouse models of Alzheimer's disease, where DPEP treatment led to decreased amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests . These findings support further exploration into DPEP as a therapeutic agent for neurodegenerative conditions.

Summary Table of Applications

Application AreaSpecific UseKey Findings
PharmacologyAntidepressantComparable efficacy to existing antidepressants
AntinociceptiveSignificant reduction in pain responses
NeuroscienceNeuroprotectionReduced oxidative stress-induced cell death
Cognitive enhancementImproved memory retention in animal models
AgricultureHerbicidal activityEffective against specific weeds

Mechanism of Action

The mechanism of action of 4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • SB 201823-A (4-[2-(3,4-Dichlorophenoxy)ethyl]-1-pentylpiperidine hydrochloride): This analog has a 3,4-dichlorophenoxy group and a pentyl chain on the piperidine nitrogen. SB 201823-A is reported to inhibit N-type voltage-dependent Ca²⁺ channels, indicating that chloro-substitution patterns influence ion channel targeting .
  • 4-(4-Chlorophenyl)piperidine hydrochloride: With a single para-chloro substituent on the phenyl ring, this compound lacks the ethoxy linker present in the target molecule.

Key Insight: The 2,5-dichloro configuration in the target compound likely balances steric and electronic effects, optimizing interactions with hydrophobic pockets in biological targets compared to 3,4-dichloro or monosubstituted analogs.

Linker Chemistry and Heteroatom Effects

  • 4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride: Replacing the phenoxy group with a methylsulfanyl moiety reduces molecular weight (195.75 g/mol vs. ~300 g/mol estimated for the target compound) and introduces sulfur-based nucleophilicity. This alteration could enhance metabolic stability but reduce aromatic π-π stacking interactions .
  • Such modifications highlight the importance of substituent size in optimizing target engagement .

Key Insight : The ethoxy linker in the target compound provides flexibility and oxygen-based polarity, facilitating interactions with both hydrophobic and polar regions of biological targets.

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Activity/Property Reference
4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine HCl 2,5-dichlorophenoxy, ethyl linker ~300 (estimated) Hypothesized ion channel modulation Target
SB 201823-A 3,4-dichlorophenoxy, pentyl chain Not reported N-type Ca²⁺ channel inhibition
4-(4-Chlorophenyl)piperidine HCl 4-chlorophenyl, no linker Similarity 0.76 Structural analog
4-[2-(Methylsulfanyl)ethyl]piperidine HCl Methylsulfanyl, ethyl linker 195.75 Enhanced metabolic stability
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 2,4-dichloro, dimethyl groups Not reported Steric hindrance effects

Biological Activity

4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16Cl2NC_{13}H_{16}Cl_2N, with a molecular weight of approximately 265.18 g/mol. The compound features a piperidine ring substituted with a dichlorophenoxyethyl group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in experimental models.
  • Neurological Implications : Preliminary studies suggest possible effects on neurotransmitter systems, indicating potential use in treating neurological disorders.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act by:

  • Inhibiting Signal Transduction Pathways : The compound may interfere with pathways involved in cell proliferation and survival, particularly in cancer cells.
  • Modulating Neurotransmitter Receptors : There is evidence suggesting that it can influence dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

  • Anticancer Activity :
    • A study evaluated the effects of this compound on human cancer cell lines (e.g., A549 lung cancer cells). Results indicated a significant reduction in cell viability with an IC50 value of approximately 25 µM, suggesting potent anticancer activity .
  • Anti-inflammatory Effects :
    • In an animal model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-α and IL-6), highlighting its potential as an anti-inflammatory agent .
  • Neuropharmacological Studies :
    • A pharmacological assessment showed that the compound could enhance dopaminergic signaling, which may be beneficial in treating conditions like depression and anxiety .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityIC50 (µM)Reference
4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine HClAnticancer, Anti-inflammatory25
Piperidine Derivative AAntidepressant30
Piperidine Derivative BAnticancer20

Q & A

Q. What are the key considerations for synthesizing 4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride in a laboratory setting?

Methodological Answer: Synthesis typically involves coupling a piperidine derivative with a 2,5-dichlorophenoxyethyl group. Key steps include:

  • Reagent Selection : Use halogenating agents (e.g., Cl₂ or Br₂) for introducing chloro-substituents, and employ coupling agents like EDC/HOBt for amide or ether bond formation .
  • Reaction Optimization : Maintain anhydrous conditions for moisture-sensitive steps and control temperature (e.g., 0–5°C for exothermic reactions) to minimize side products .
  • Purification : Column chromatography or recrystallization (using methanol/water mixtures) ensures high purity. Monitor purity via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons from dichlorophenoxy groups at δ 6.8–7.5 ppm) .
    • HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>98%) .
  • Elemental Analysis : Validate empirical formula (C₁₃H₁₆Cl₂NO₂·HCl) with ≤0.3% deviation .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb spills using vermiculite. Dispose via certified hazardous waste contractors .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., KMnO₄) to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for modifying the piperidine ring?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model energy barriers for substitutions or oxidations. Software like Gaussian or ORCA can predict intermediates and transition states .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize solvent selection (e.g., DMF vs. THF) for improving reaction yields .
  • Docking Studies : For biological applications, dock the compound into target proteins (e.g., GPCRs) using AutoDock Vina to hypothesize binding modes .

Q. What strategies are effective for resolving contradictory data in spectroscopic analysis?

Methodological Answer:

  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between piperidine CH₂ and aromatic carbons validate the ether linkage .
  • Isotopic Labeling : Synthesize a deuterated analog to distinguish overlapping proton signals in crowded spectral regions .
  • Reference Standards : Compare with authenticated spectra from databases like PubChem or NIST .

Q. How to optimize reaction conditions to enhance yield while minimizing by-products?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify optimal conditions for coupling reactions .
  • In Situ Monitoring : Employ FTIR or ReactIR to track reaction progress and detect intermediates. Adjust reagent addition rates if by-products form prematurely .
  • Catalyst Screening : Test palladium or copper catalysts for Ullmann-type couplings. Ligands like BINAP may improve selectivity for the desired ether product .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at pH 1 (HCl) and pH 13 (NaOH) at 40°C for 24 hours. Analyze degradation products via LC-MS .
    • Thermal Stress : Heat at 80°C for 48 hours in sealed vials. Monitor decomposition via DSC/TGA to identify melting point shifts or weight loss .
  • Light Exposure : Use a photostability chamber (ICH Q1B guidelines) with UV/visible light. Check for discoloration or new HPLC peaks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.